N-(4-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
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Overview
Description
N-(4-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolo ring fused to a pyridazine ring, with additional phenyl and acetamide groups, making it a molecule of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction.
Acetamide Formation: The final step involves the acylation of the intermediate compound with p-tolyl acetic acid to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and acetamide groups.
Reduction: Reduction reactions can target the triazolo and pyridazine rings, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancers.
Biological Studies: The compound can be used to study cell cycle regulation and apoptosis in cancer cell lines.
Chemical Biology: It serves as a tool compound for investigating the biological pathways involving triazolopyridazines.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves inhibition of c-Met kinase activity. This kinase is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. By inhibiting c-Met kinase, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit kinase inhibition properties and have been studied for their anti-cancer activities.
[1,2,4]Triazolo[4,3-a]pyridines: Known for their synthetic versatility and biological activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds are explored for their potential as anti-tuberculosis agents.
Uniqueness
N-(4-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is unique due to its specific combination of functional groups and its potent inhibition of c-Met kinase. This makes it a promising candidate for further development as an anti-cancer agent.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-7-9-16(10-8-14)21-19(26)13-24-20(27)25-18(23-24)12-11-17(22-25)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRMNOXCXXOCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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